2-Hexanone, 5-chloro-
CAS No.: 102438-65-3
Cat. No.: VC8405053
Molecular Formula: C6H11ClO
Molecular Weight: 134.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102438-65-3 |
|---|---|
| Molecular Formula | C6H11ClO |
| Molecular Weight | 134.6 g/mol |
| IUPAC Name | 5-chlorohexan-2-one |
| Standard InChI | InChI=1S/C6H11ClO/c1-5(7)3-4-6(2)8/h5H,3-4H2,1-2H3 |
| Standard InChI Key | FITVUNRTODZJID-UHFFFAOYSA-N |
| SMILES | CC(CCC(=O)C)Cl |
| Canonical SMILES | CC(CCC(=O)C)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
5-Chloro-2-hexanone is a six-carbon ketone with a chlorine substituent at the fifth carbon position. Its molecular formula is C₆H₁₁ClO, with a molecular weight of 134.60 g/mol . Structural analysis reveals the following key features:
| Property | Value | Source |
|---|---|---|
| CAS Number | 10226-30-9, 102438-65-3 | |
| Boiling Point | 207.6 ± 23.0°C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 91.6 ± 13.7°C | |
| SMILES Notation | CC(CCC(=O)C)Cl |
Discrepancies in CAS registrations (10226-30-9 vs. 102438-65-3) suggest potential isomerism or registry inconsistencies, though both identifiers correlate with the same molecular formula .
Spectral Characteristics
While direct spectral data (e.g., NMR, IR) for 5-chloro-2-hexanone are scarce in public literature, its structural analog 2-hexanone exhibits characteristic carbonyl absorption at ~1,710 cm⁻¹ in IR spectroscopy . The chlorine substituent likely introduces distinct shifts in mass spectrometry fragmentation patterns, particularly at m/z 134 (molecular ion) and m/z 77 (C₆H₅Cl⁺) .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
5-Chloro-2-hexanone exhibits moderate polarity due to its ketone and chloro functional groups:
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Solubility: Miscible with organic solvents (e.g., dichloromethane, ethanol); limited aqueous solubility (~1–5 g/L) .
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Stability: Stable under ambient conditions but prone to photodegradation; storage recommendations include dark glass containers at 2–8°C .
Comparative Analysis with 2-Hexanone
The chlorine substituent significantly alters properties compared to 2-hexanone:
| Property | 2-Hexanone | 5-Chloro-2-Hexanone |
|---|---|---|
| Boiling Point (°C) | 127 | 207.6 |
| Density (g/cm³) | 0.81 | 1.0 |
| Neurotoxicity | High | Presumed high |
The increased boiling point and density reflect enhanced intermolecular forces (dipole-dipole interactions) from the chlorine atom .
Applications in Pharmaceutical and Industrial Chemistry
Role as an API Intermediate
Shiv Shakti Pharma Chem lists 5-chloro-2-hexanone as an active pharmaceutical ingredient (API) intermediate, likely used in synthesizing antipsychotics or antivirals . Its chloroketone moiety facilitates nucleophilic substitution reactions in drug discovery .
Analytical Detection Methods
A patent (CN113466353B) outlines HPLC-UV methods for detecting chlorinated ketone impurities :
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Column: Agilent ZORBAX SB-C18 (4.6 × 250 mm, 5 μm).
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Mobile Phase: Acetonitrile/0.1% phosphoric acid (60:40 v/v).
This method achieves <0.1% detection limits for related substances like 5-hexen-2-one and ethyl acetoacetate .
Regulatory and Environmental Considerations
Environmental Fate
Chlorinated ketones are generally resistant to biodegradation. Estimated half-lives in water and soil exceed 60 days, posing risks of bioaccumulation . No ecotoxicity data specific to 5-chloro-2-hexanone are available.
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